11-(4-ethylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(4-ethylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a chemical compound belonging to the class of benzodiazepines. Benzodiazepines are known for their effects on the central nervous system, often used for their anxiolytic, sedative, and muscle relaxant properties. This particular compound has been studied for its potential antioxidant and anxiolytic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-ethylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction typically proceeds under microwave irradiation, which significantly reduces the reaction time and increases the yield of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the use of microwave-assisted synthesis suggests that similar methods could be scaled up for industrial applications. The use of supported catalysts and microwave technology can enhance efficiency and reduce costs in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can also be performed, potentially modifying the compound’s functional groups.
Substitution: Substitution reactions, particularly involving the aromatic ring, can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitro compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzodiazepines .
Scientific Research Applications
Mechanism of Action
The anxiolytic effects of 11-(4-ethylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one are primarily mediated through its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the benzodiazepine site on the GABA_A receptor, the compound enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and a calming effect .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic properties.
Lorazepam: Another benzodiazepine used for its sedative and anxiolytic effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
What sets 11-(4-ethylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its potential antioxidant activity, which is not commonly observed in traditional benzodiazepines. This dual functionality makes it a promising candidate for further research and development in both medicinal and industrial applications .
Properties
Molecular Formula |
C23H26N2O |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
6-(4-ethylphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C23H26N2O/c1-4-15-9-11-16(12-10-15)22-21-19(13-23(2,3)14-20(21)26)24-17-7-5-6-8-18(17)25-22/h5-12,22,24-25H,4,13-14H2,1-3H3 |
InChI Key |
NGBRDJLJZLPXEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2 |
Origin of Product |
United States |
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